3-(buta-1,3-diyn-1-yl)azetidine, trifluoroacetic acid
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Overview
Description
3-(buta-1,3-diyn-1-yl)azetidine, trifluoroacetic acid is a compound with the molecular formula C9H8F3NO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a buta-1,3-diyn-1-yl group. The trifluoroacetic acid component adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(buta-1,3-diyn-1-yl)azetidine typically involves the reaction of azetidine with buta-1,3-diyne under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the final product. The use of advanced equipment and technology helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(buta-1,3-diyn-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.
Scientific Research Applications
3-(buta-1,3-diyn-1-yl)azetidine, trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(buta-1,3-diyn-1-yl)azetidine involves its interaction with specific molecular targets. The buta-1,3-diyn-1-yl group and the azetidine ring contribute to its reactivity and ability to form stable complexes with various molecules. The trifluoroacetic acid component enhances its solubility and stability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
3-(buta-1,3-diyn-1-yl)azetidine: A similar compound without the trifluoroacetic acid component.
tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate: Another derivative with a tert-butyl group.
Uniqueness
3-(buta-1,3-diyn-1-yl)azetidine, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which enhances its chemical properties and potential applications. The combination of the buta-1,3-diyn-1-yl group and the azetidine ring makes it a versatile compound for various research purposes.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2613385-36-5 |
---|---|
Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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